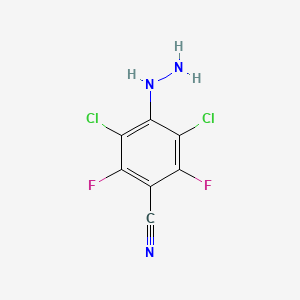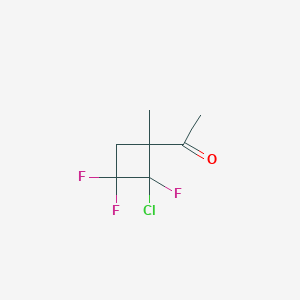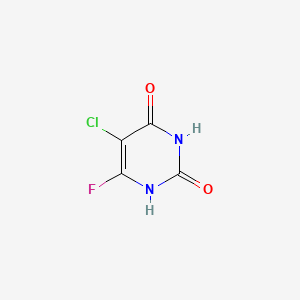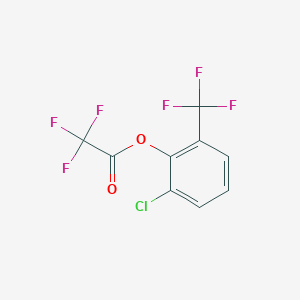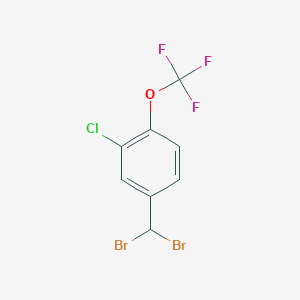![molecular formula C11H12F4O3 B6313170 4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 1858257-08-5](/img/structure/B6313170.png)
4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene, also known as 4-Methylenedioxyethyl-1,1,2,2-tetrafluoroethoxybenzene (4-MDE-TFEB), is a novel fluorinated aromatic compound with a broad range of applications. It is a derivative of benzene with a methylenedioxy group and 1,1,2,2-tetrafluoroethoxy group attached to the benzene ring. 4-MDE-TFEB has a unique combination of properties that make it suitable for a variety of applications, including in organic synthesis, drug discovery, and materials science.
Applications De Recherche Scientifique
4-MDE-TFEB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize a range of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in drug discovery and materials science, as well as in research on the mechanism of action of drugs and other compounds.
Mécanisme D'action
The mechanism of action of 4-MDE-TFEB is not fully understood. However, it is believed to involve the formation of a covalent bond between the methylenedioxy group and the 1,1,2,2-tetrafluoroethoxy group, which results in a stable, non-reactive product. This covalent bond is believed to be responsible for the unique properties of 4-MDE-TFEB, such as its high solubility in organic solvents and its low reactivity with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MDE-TFEB are not well-understood. However, it has been shown to have some anti-inflammatory and antioxidant properties in animal studies. It has also been shown to have some anti-microbial activity, although further research is needed to better understand its effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 4-MDE-TFEB in laboratory experiments include its high solubility in organic solvents, its low reactivity with other compounds, and its low cost. However, it is important to note that 4-MDE-TFEB is a highly toxic compound and should be handled with care.
Orientations Futures
There are several potential future directions for research on 4-MDE-TFEB. These include further research into its biochemical and physiological effects, its mechanism of action, and its potential applications in drug discovery and materials science. Additionally, further research into its synthesis methods and its use in organic synthesis could lead to the development of new and improved synthetic routes. Finally, research into the safety and toxicity of 4-MDE-TFEB could lead to improved safety protocols for its use in laboratory experiments.
Méthodes De Synthèse
4-MDE-TFEB can be synthesized using a variety of methods. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of 4-MDE-TFEB with an alkylating agent such as an alkyl halide. Other methods include the Suzuki-Miyaura coupling reaction and the Ullmann reaction.
Propriétés
IUPAC Name |
1-(ethylperoxymethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4O3/c1-2-16-17-7-8-3-5-9(6-4-8)18-11(14,15)10(12)13/h3-6,10H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKCNQFHXBTBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOOCC1=CC=C(C=C1)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)

